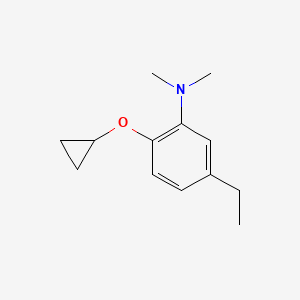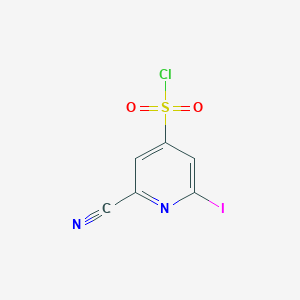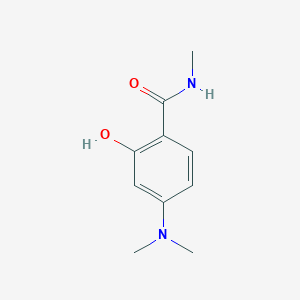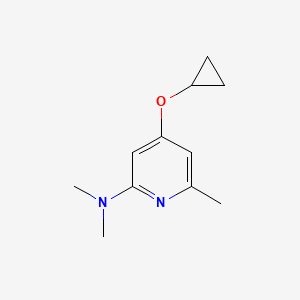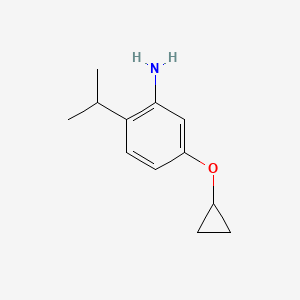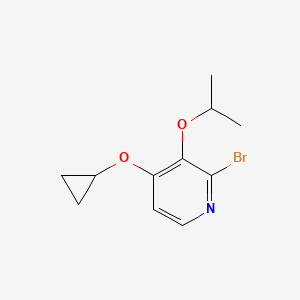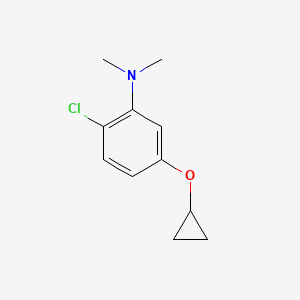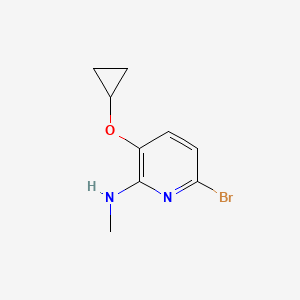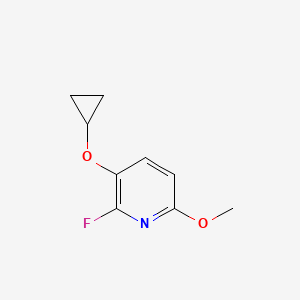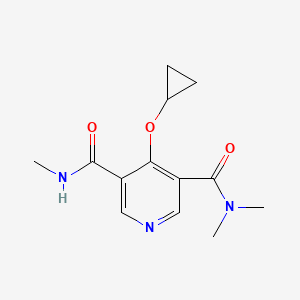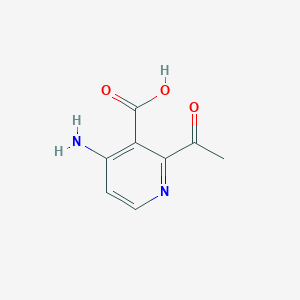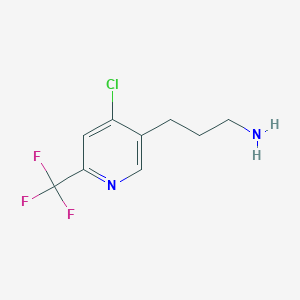
3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Substituents: The chlorine and trifluoromethyl groups are introduced onto the pyridine ring using electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while trifluoromethylation can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Propan-1-amine Group: The propan-1-amine group can be attached to the pyridine ring through nucleophilic substitution reactions, often using alkyl halides or tosylates as intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.
Materials Science: It is investigated for use in the development of advanced materials, including polymers and coatings with unique chemical resistance properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. For example, in medicinal applications, it may inhibit enzymes involved in neurotransmitter synthesis or inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine
- 3-(4-Chloro-6-(difluoromethyl)pyridin-3-yl)propan-1-amine
- 3-(4-Bromo-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine
Uniqueness
3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C9H10ClF3N2 |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
3-[4-chloro-6-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-4-8(9(11,12)13)15-5-6(7)2-1-3-14/h4-5H,1-3,14H2 |
InChI Key |
VUSSJWMIKGVTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)CCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


